A Comprehensive Technical Guide to 3-Methoxy-4-morpholinoaniline dihydrochloride
A Comprehensive Technical Guide to 3-Methoxy-4-morpholinoaniline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analysis of 3-Methoxy-4-morpholinoaniline dihydrochloride. The information is intended to support research and development activities in the pharmaceutical and chemical industries.
Chemical Properties
3-Methoxy-4-morpholinoaniline dihydrochloride is a substituted aniline derivative. The presence of the morpholine ring, a common moiety in medicinal chemistry, suggests its potential as a building block in the synthesis of biologically active compounds.[1] The dihydrochloride salt form generally confers increased aqueous solubility compared to the free base.
Table 1: Chemical and Physical Properties of 3-Methoxy-4-morpholinoaniline dihydrochloride
| Property | Value | Source |
| CAS Number | 1226776-91-5 | [2][3][4] |
| Molecular Formula | C11H18Cl2N2O2 | [2] |
| Molecular Weight | 280.07 g/mol | [2] |
| Purity | Typically ≥95% | [2][3] |
| Appearance | Solid (form not specified in results) | |
| Solubility | Likely soluble in water | [5] |
Note: The properties of the free base, 3-Methoxy-4-(morpholin-4-yl)aniline, include a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol .[6]
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
The synthesis would likely proceed in two main steps:
-
Nucleophilic Aromatic Substitution: Reaction of 4-fluoro-1-methoxy-2-nitrobenzene with morpholine to yield 4-(3-methoxy-4-nitrophenyl)morpholine.
-
Reduction of the Nitro Group: Reduction of the nitro intermediate to the corresponding aniline, 3-methoxy-4-morpholinoaniline. This is commonly achieved via catalytic hydrogenation.
-
Salt Formation: Treatment of the resulting aniline with hydrochloric acid to form the dihydrochloride salt.
Experimental Protocol: Catalytic Hydrogenation for Nitro Group Reduction (General Procedure)
This protocol is adapted from a general method for the reduction of a nitrophenyl group to an aniline in the presence of a morpholine moiety.[7]
Materials:
-
4-(3-methoxy-4-nitrophenyl)morpholine (starting material)
-
Palladium on activated carbon (10% Pd/C) catalyst
-
Ethanol (or other suitable solvent like methanol)
-
Hydrogen gas (H₂)
-
Celite or another filtration aid
-
Hydrochloric acid (ethanolic or aqueous solution)
Procedure:
-
The nitro-intermediate, 4-(3-methoxy-4-nitrophenyl)morpholine, is dissolved or suspended in ethanol in a reaction vessel suitable for hydrogenation.
-
A catalytic amount of 10% Pd/C (typically 1-5 mol%) is added to the mixture.
-
The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) and then placed under a hydrogen atmosphere (pressure may vary, e.g., 50 psi).[7]
-
The mixture is stirred vigorously at room temperature for a period of 3-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).[7]
-
Upon completion, the reaction mixture is carefully vented, and the catalyst is removed by filtration through a pad of Celite.[7] The filter cake is washed with additional ethanol to recover any adsorbed product.
-
The filtrate, containing the free base 3-methoxy-4-morpholinoaniline, is concentrated under reduced pressure to yield the crude product.
-
For dihydrochloride salt formation, the crude aniline is redissolved in a suitable solvent (e.g., ethanol or diethyl ether) and treated with two equivalents of hydrochloric acid.
-
The resulting precipitate, 3-Methoxy-4-morpholinoaniline dihydrochloride, is collected by filtration, washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove impurities, and dried under vacuum.
Caption: Proposed synthetic workflow for 3-Methoxy-4-morpholinoaniline dihydrochloride.
Analytical Methods
The purity and identity of 3-Methoxy-4-morpholinoaniline dihydrochloride can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for determining the purity of small molecule pharmaceuticals.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (General Method)
This is a general protocol and should be optimized for the specific compound and available equipment.[8]
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water
-
Mobile Phase B: Acetonitrile or Methanol
-
Sample of 3-Methoxy-4-morpholinoaniline dihydrochloride, accurately weighed
-
Diluent (e.g., a mixture of water and acetonitrile)
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound by dissolving an accurately weighed amount in the diluent to a known concentration (e.g., 1 mg/mL). Further dilutions may be necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[8]
-
Injection Volume: 5-10 µL
-
Detection Wavelength: Determined by UV scan of the compound (a common starting point for anilines is ~254 nm).
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Elution: A gradient elution is typically used to separate the main peak from any impurities. For example:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B (re-equilibration)
-
-
-
Analysis: Inject the prepared sample onto the HPLC system. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Caption: General workflow for purity analysis by HPLC.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Methoxy-4-morpholinoaniline dihydrochloride was not found, safety information can be inferred from related aniline and chloroaniline compounds.[5][9][10] Aniline derivatives are often toxic and should be handled with care.
General Precautions:
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[9] Avoid formation of dust. Do not breathe dust, vapor, mist, or gas.[9]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[9][11]
-
First Aid:
-
Eyes: In case of contact, immediately rinse eyes with plenty of water for at least 15 minutes.[5][9] Seek medical attention.
-
Skin: Wash off immediately with plenty of soap and water.[5] Remove contaminated clothing.
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[9]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[9]
Disclaimer: This guide is for informational purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and after consulting a specific Safety Data Sheet (SDS) for the compound being used.
References
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. thoreauchem.com [thoreauchem.com]
- 3. 3-Methoxy-4-morpholinoanilineDihydrochloride, CasNo.1226776-91-5 SHANGHAI ZZBIO CO., LTD. China (Mainland) [zzbioco.lookchem.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 3-Methoxy-4-(morpholin-4-yl)aniline | C11H16N2O2 | CID 21936468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]

